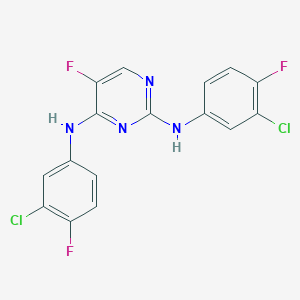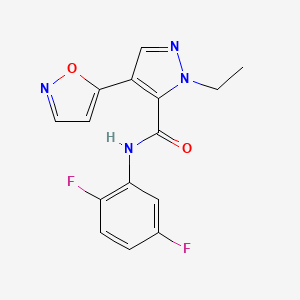
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine
Vue d'ensemble
Description
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine, also known as BCFP, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to target specific proteins that are involved in cancer cell proliferation.
Mécanisme D'action
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine targets specific proteins involved in cancer cell proliferation, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these proteins, this compound prevents the cancer cells from growing and dividing.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells. However, it can cause some side effects, including gastrointestinal disturbances, fatigue, and headache. This compound has also been shown to have a short half-life, which limits its effectiveness in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is its specificity towards cancer cells, which reduces the risk of toxicity in normal cells. However, the short half-life of this compound limits its effectiveness in cancer treatment. Additionally, the cost of synthesizing this compound can be a limitation for lab experiments.
Orientations Futures
For N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine research include improving its pharmacokinetic properties to increase its effectiveness in cancer treatment. This can be achieved through structural modifications of the compound. Additionally, this compound can be tested in combination with other cancer treatments to enhance its efficacy. Further studies are also needed to investigate the potential of this compound in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer treatment. Its specificity towards cancer cells and ability to target specific proteins involved in cancer cell proliferation make it a promising candidate for further research. However, its short half-life and cost of synthesis are limitations that need to be addressed. Future research should focus on improving the pharmacokinetic properties of this compound and investigating its potential in other diseases.
Applications De Recherche Scientifique
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in animal models of cancer.
Propriétés
IUPAC Name |
2-N,4-N-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4/c17-10-5-8(1-3-12(10)19)23-15-14(21)7-22-16(25-15)24-9-2-4-13(20)11(18)6-9/h1-7H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHPKQKRNZATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)F)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)
![3'-acetyl-5'-(4-nitrobenzyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326824.png)
![N-{4-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]phenyl}acetamide](/img/structure/B4326840.png)
![N-(4-(dimethylamino)-6-{[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]methyl}-1,3,5-triazin-2-yl)acetamide](/img/structure/B4326843.png)
![N-1,3-benzodioxol-5-yl-2-[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4326852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4326859.png)
![N-{4-[5-(3-chloro-1-benzothien-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326864.png)
![N-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326868.png)
![2-(4-pyridin-3-yl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4326873.png)
![1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4326880.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326884.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)
![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326898.png)

